molecular formula C7H2Br2ClF3 B6290932 1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene CAS No. 2385282-98-2

1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene

Cat. No.: B6290932
CAS No.: 2385282-98-2
M. Wt: 338.34 g/mol
InChI Key: SRHPTARKMMEVBN-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2Br2ClF3. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene can be synthesized through halogenation reactions involving benzene derivatives. One common method involves the bromination and chlorination of 1,4-dibromo-2-(trifluoromethyl)benzene under controlled conditions. The reaction typically requires the use of bromine and chlorine reagents in the presence of a catalyst to achieve the desired substitution .

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-chloro-5-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) on the benzene ring makes it susceptible to nucleophilic attack. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

    1,4-Dibromo-2-fluorobenzene: Similar in structure but with a fluorine atom instead of chlorine.

    1,4-Dibromo-2,5-difluorobenzene: Contains two fluorine atoms in place of chlorine and trifluoromethyl groups.

    1,4-Bis(trifluoromethyl)-2,5-dibromobenzene: Features two trifluoromethyl groups instead of one.

Uniqueness: 1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in various chemical syntheses and applications .

Properties

IUPAC Name

1,4-dibromo-2-chloro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClF3/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHPTARKMMEVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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